molecular formula C6H4BrClFNO B1378235 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one CAS No. 1312440-88-2

2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one

Cat. No.: B1378235
CAS No.: 1312440-88-2
M. Wt: 240.46 g/mol
InChI Key: QGRQBLKTRVDTHW-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound It belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Halogenation: Starting with a pyridine derivative, halogenation reactions can introduce bromine, chlorine, and fluorine atoms at specific positions.

    Methylation: Introduction of a methyl group can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Oxidation: The final step might involve oxidation to form the ketone group at the 4-position.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be further oxidized under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products would depend on the specific reactions but could include various substituted pyridines, alcohols, or more complex heterocyclic compounds.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for biological studies.

Industry

    Agrochemicals: Potential use in the synthesis of pesticides or herbicides.

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. In catalysis, it could act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloro-3-fluoropyridine: Lacks the methyl and ketone groups.

    2-Bromo-5-chloro-3-methylpyridine: Lacks the fluorine and ketone groups.

    2-Bromo-5-chloro-3-fluoro-4-methylpyridine: Different position of the methyl group.

Uniqueness

2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one is unique due to the specific combination of substituents and their positions on the pyridine ring, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluoro-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFNO/c1-10-2-3(8)5(11)4(9)6(10)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRQBLKTRVDTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C(=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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